molecular formula C6H14N2O B1647405 (1,4-Diazepan-2-yl)methanol

(1,4-Diazepan-2-yl)methanol

Cat. No.: B1647405
M. Wt: 130.19 g/mol
InChI Key: UUQDMFIJPQHZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,4-Diazepan-2-yl)methanol is a seven-membered heterocyclic compound belonging to the diazepane family, characterized by two nitrogen atoms at positions 1 and 4 of the ring and a hydroxymethyl (-CH₂OH) substituent at position 2. Its molecular formula is C₆H₁₄N₂O, with a molecular weight of 130.19 g/mol.

Properties

IUPAC Name

1,4-diazepan-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c9-5-6-4-7-2-1-3-8-6/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQDMFIJPQHZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(NC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ring Size and Nitrogen Positioning

  • 7-membered vs. 6-membered rings: The diazepane ring in this compound offers greater conformational flexibility compared to the piperazine ring in (1,4-Dibenzyl-piperazin-2-yl)-Methanol. This flexibility may enhance binding to diverse biological targets but could reduce metabolic stability .
  • Nitrogen positions : Both diazepane and piperazine derivatives retain two nitrogen atoms, but their spacing (1,4 in diazepane vs. 1,4 in piperazine) influences hydrogen-bonding capabilities and basicity.

Substituent Effects

  • Hydroxyl group placement: The hydroxymethyl group at C2 in this compound provides a polar moiety that enhances aqueous solubility compared to the ethanol-substituted analog (2-(1,4-Diazepan-1-yl)ethan-1-ol), which has a longer hydrophobic side chain .

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